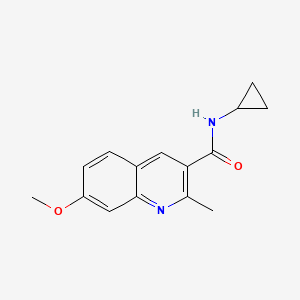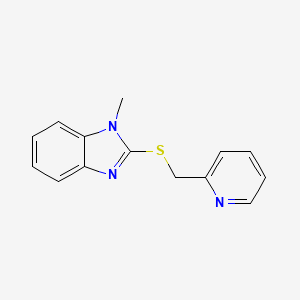
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide, also known as ADMA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which regulates the metabolism of endogenous nitric oxide synthase (NOS) inhibitors.
科学的研究の応用
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects in preclinical studies. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has also been investigated for its potential role in the treatment of cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis.
作用機序
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide acts as a potent and selective inhibitor of DDAH, which regulates the metabolism of endogenous NOS inhibitors. By inhibiting DDAH, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide increases the levels of endogenous NOS inhibitors, resulting in decreased nitric oxide (NO) production. The decreased NO production leads to reduced vasodilation, increased vascular resistance, and increased blood pressure. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide also inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease NO production, increase vascular resistance, and increase blood pressure. 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, resulting in decreased inflammation. In addition, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for DDAH, which makes it an ideal tool for investigating the role of DDAH in various disease conditions. However, 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide also has limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, its potency can vary depending on the source of DDAH used in the assay.
将来の方向性
There are several future directions for 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide research. One direction is to investigate the potential therapeutic applications of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide in various disease conditions, such as cardiovascular diseases and cancer. Another direction is to investigate the role of DDAH in various disease conditions and to develop new inhibitors of DDAH. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide in vivo, as well as its potential side effects.
合成法
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide involves the reaction of 2,3-dimethylcyclohexanone with piperazine and acetic anhydride, followed by the addition of N-chlorosuccinimide and sodium acetate. The resulting product is then purified by column chromatography to obtain pure 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide.
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-5-4-6-15(13(12)2)17-16(21)11-18-7-9-19(10-8-18)14(3)20/h12-13,15H,4-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEMHSPMHOYPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)



![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)


![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)



